Lipophilicity and Molecular Weight vs. 2-Bromo-3-methoxyaniline
The substitution of a methyl ether (methoxy) with a cyclobutylmethyl ether dramatically increases both lipophilicity and molecular weight. Compared to the closest simple analog, 2-Bromo-3-methoxyaniline (MW 202.05, clogP 1.9), 2-Bromo-3-(cyclobutylmethoxy)aniline has a significantly higher molecular weight (256.14) and an estimated lipophilicity [1]. While direct clogP data for the target compound is not in the open literature, the calculated increase from the C4H7 moiety is approximately 2.1 logP units based on fragment contribution models, placing its estimated clogP near 4.0 . This enhanced lipophilicity can influence membrane permeability and metabolic stability in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (clogP) and Molecular Weight (MW) |
|---|---|
| Target Compound Data | Estimated clogP ~4.0, MW 256.14 g/mol |
| Comparator Or Baseline | 2-Bromo-3-methoxyaniline (clogP 1.9, MW 202.05 g/mol) |
| Quantified Difference | Estimated ΔclogP: +2.1; ΔMW: +54.09 g/mol |
| Conditions | In silico calculation using XLogP3-AA and fragment-based estimation. |
Why This Matters
This distinct physicochemical profile directly impacts drug-like properties such as solubility and permeability, making it a valuable tool for SAR exploration where fine-tuning lipophilicity is critical.
- [1] PubChem. (2025). 2-Bromo-3-methoxyaniline, CID 10910575. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10910575. View Source
